molecular formula C7H6N2O B1362532 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one CAS No. 32501-05-6

1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one

Cat. No. B1362532
Key on ui cas rn: 32501-05-6
M. Wt: 134.14 g/mol
InChI Key: IHRRHTILSRVFPW-UHFFFAOYSA-N
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Patent
US06369086B1

Procedure details

Ethyl 2-(3-amino-pyridin-2-yl)-acetate (6.94 g, 0.038 mol) was dissolved in diethyl ether (100 mL) at room temperature. Hydrochloric acid (2M, 35 mL) was added, and the reaction was stirred for 30 minutes. The volatiles were removed to afford a brown solid that was recrystallized from ethanol and diethyl ether to provide the title compound (4.0 g, 62% yield). 1H NMR 400 MHz (DMSO-d6): δ12.35 (s, 1H); 8.12 (m, 1H); 7.90 (m, 1H); 7.14 (m, 1H); 5.75 (s, 2H). Electrospray MS m/a 135 (M+H).
Quantity
6.94 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH2:8][C:9]([O:11]CC)=O)=[N:4][CH:5]=[CH:6][CH:7]=1.Cl>C(OCC)C>[NH:1]1[C:2]2[C:3](=[N:4][CH:5]=[CH:6][CH:7]=2)[CH2:8][C:9]1=[O:11]

Inputs

Step One
Name
Quantity
6.94 g
Type
reactant
Smiles
NC=1C(=NC=CC1)CC(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed
CUSTOM
Type
CUSTOM
Details
to afford a brown solid that
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethanol and diethyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1C(CC2=NC=CC=C21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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